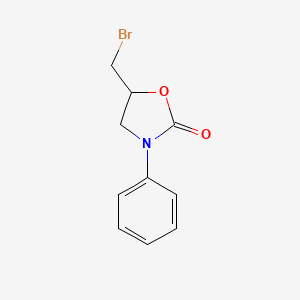
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Medicinal Chemistry Applications
Synthesis of GABA Analogues
The compound has been utilized in the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues. These analogues have potential applications in neuroscience research, possibly targeting GABAergic pathways (Azam, D'souza, & Wyatt, 1996). The method showcases good stereoselectivity, indicating its value in creating precise molecular tools for biological studies.
Antibacterial Agents
Research has developed potent synthetic oxazolidinones, such as U-100592 and U-100766, showing promise in treating multidrug-resistant Gram-positive bacterial infections. These findings highlight the compound's role in generating new antibiotics with novel mechanisms of action, addressing the growing issue of antibiotic resistance (Brickner et al., 1996).
Antimicrobial Activity of Triazole-Oxazolidinones
A study synthesized C-5-substituted triazole-oxazolidinones, demonstrating antibacterial activity against various pathogens. This research suggests the compound's utility in developing new antimicrobial agents, which is crucial in the fight against infectious diseases (Demaray et al., 2008).
Cancer Research Applications
Oxazolidinones have been evaluated for their antiproliferative activity against cancer cell lines, showing promise in inducing apoptosis in breast and cervical cancer cells. This application points towards the potential use of these compounds in cancer therapy, offering a new avenue for treatment strategies (Armentano et al., 2020).
Chemical Synthesis and Material Science Applications
Catalytic Processes
Research into the use of quaternary ammonium bromide functionalized polyethylene glycol has shown efficient catalysis for the synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions. This demonstrates the compound's role in green chemistry, emphasizing sustainability in chemical synthesis (Du et al., 2008).
Lewis Basic Ionic Liquids-Catalyzed Synthesis
Another application involves the synthesis of 5-aryl-2-oxazolidinones using Lewis basic ionic liquids as catalysts, showcasing an environmentally friendly process for converting CO2 into value-added chemicals. This research aligns with the goals of reducing carbon footprint and exploring CO2 as a raw material (Yang et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZAPBYNLIYPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679564 | |
| Record name | 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98963-12-3 | |
| Record name | 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


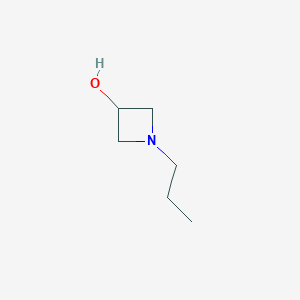

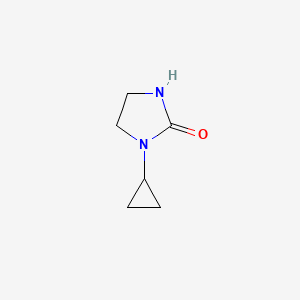
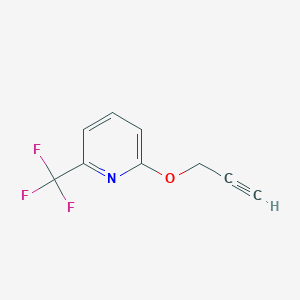
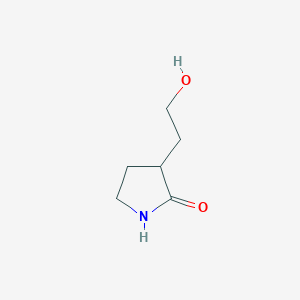
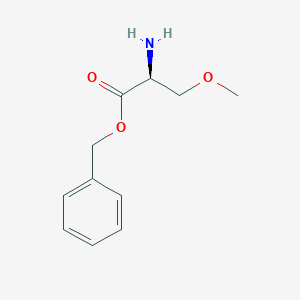
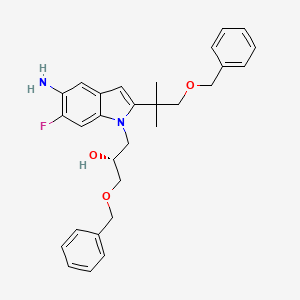
![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)
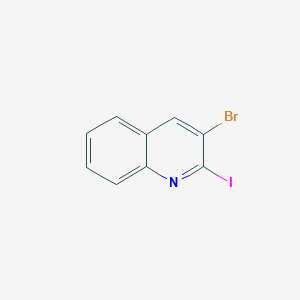

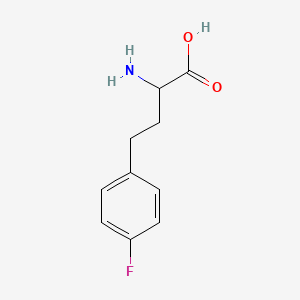
amine](/img/structure/B1524044.png)
